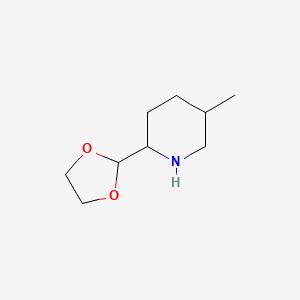

2-(1,3-Dioxolan-2-yl)-5-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-Dioxolan-2-yl)-5-methylpiperidine: is an organic compound that features a piperidine ring substituted with a 1,3-dioxolane moiety and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine typically begins with commercially available starting materials such as piperidine, ethylene glycol, and formaldehyde.

Formation of 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be formed by the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid.

Substitution Reaction: The 1,3-dioxolane moiety is then introduced to the piperidine ring through a substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine can undergo oxidation reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .

Mécanisme D'action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

1,3-Dioxolane: A related compound with similar structural features but lacking the piperidine ring.

1,3-Dioxane: Another related compound with a six-membered ring instead of a five-membered dioxolane ring.

Uniqueness: 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is unique due to the presence of both the piperidine ring and the 1,3-dioxolane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

The compound 2-(1,3-Dioxolan-2-yl)-5-methylpiperidine is a heterocyclic organic compound that features both a piperidine ring and a dioxolane moiety. This unique structural combination has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications. This article delves into the biological activity of this compound, supported by various studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A piperidine ring : A six-membered ring containing one nitrogen atom.

- A dioxolane ring : A five-membered ring containing two oxygen atoms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biological targets, including receptors and enzymes. The following sections summarize the findings from several studies.

Antimicrobial Activity

A study conducted on 1,3-dioxolanes, including derivatives similar to this compound, demonstrated notable antibacterial and antifungal properties. The results are summarized in Table 1 below:

| Compound Name | Target Organism | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Antibacterial | 625–1250 |

| Compound B | Candida albicans | Antifungal | 500 |

| Compound C | Pseudomonas aeruginosa | Antibacterial | 250 |

Findings : Most compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some showing antifungal activity against yeast strains like C. albicans .

The mechanism of action for this compound involves its interaction with specific molecular targets. The dioxolane moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. This structural feature enhances the compound's ability to bind effectively to biological targets .

Pharmacological Applications

The potential pharmacological applications of this compound include:

- Antimicrobial agents : Due to its demonstrated antibacterial and antifungal activity.

- Neuropharmacology : Given the piperidine structure's association with various neuroactive compounds.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Antibacterial Efficacy : A study on a series of dioxolane derivatives showed that modifications in the substituents significantly influenced their antibacterial potency against S. aureus and E. faecalis .

- Antifungal Activity : Another investigation revealed that certain dioxolane derivatives exhibited promising antifungal activity against multiple strains of fungi, indicating their potential as therapeutic agents .

Propriétés

IUPAC Name |

2-(1,3-dioxolan-2-yl)-5-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-2-3-8(10-6-7)9-11-4-5-12-9/h7-10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHFHRNZFBIAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.